molecular formula C18H24N2O2 B4599221 N-2-adamantyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

N-2-adamantyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

Cat. No.: B4599221
M. Wt: 300.4 g/mol
InChI Key: FZXHNCLLJAQIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-adamantyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H24N2O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.183778013 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Novel Derivatives

A novel series of derivatives bearing the adamantane moiety have been synthesized, showcasing the versatility of adamantane in chemical synthesis and the potential for creating compounds with varied biological activities (Soselia et al., 2020). Adamantyl-containing polyamide-imides (PAIs) were prepared, highlighting the incorporation of adamantane into polymers for enhanced material properties (Liaw & Liaw, 2001).

Polymer Science and Material Applications

Adamantane has been used in the development of polymers with high glass transition temperatures and stability, such as in the synthesis of new polyamide-imides containing pendent adamantyl groups. These materials exhibit high thermal stability and are potential candidates for advanced material applications (Liaw & Liaw, 2001).

Catalysis and Chemical Transformations

N-Aryl(benzyl)adamantane-1-carboxamides were synthesized, demonstrating the role of adamantane in facilitating chemical transformations through catalysis (Shishkin et al., 2020). This research underscores the importance of adamantyl groups in enhancing the efficiency of synthetic procedures.

Antimicrobial and Antifungal Activities

Certain 2-aminoadamantane derivatives were prepared as potential antimicrobial agents, showcasing the bioactive potential of adamantyl-containing compounds in addressing microbial resistance (Eisa et al., 1990). The study provides insights into the antimicrobial properties of adamantane derivatives and their potential use in medical applications.

Antitumor and Anti-inflammatory Activities

Adamantyl-substituted compounds have been studied for their antitumor and anti-inflammatory activities, indicating the potential therapeutic applications of such molecules (Dawson et al., 2007). This research highlights the versatility of adamantyl-containing compounds in addressing various health-related challenges.

Properties

IUPAC Name

N-(2-adamantyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c21-18(17-14-3-1-2-4-15(14)22-20-17)19-16-12-6-10-5-11(8-12)9-13(16)7-10/h10-13,16H,1-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXHNCLLJAQIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2-adamantyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-2-adamantyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-2-adamantyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-2-adamantyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-2-adamantyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Reactant of Route 6
N-2-adamantyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.